molecular formula C20H17FN2O5 B2812970 N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide CAS No. 1358310-27-6

N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide

Cat. No. B2812970
M. Wt: 384.363
InChI Key: PSDMYPFYDVIMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as MBPTA and is synthesized using a specific method that involves several steps. The purpose of

Scientific Research Applications

Although the specific compound was not identified in the research applications, the methodologies and applications found in the literature for similar compounds suggest a wide range of potential areas of interest, including the synthesis of novel coordination complexes, the study of their molecular structures, and the evaluation of their biological activities. These areas are crucial for the development of new drugs, materials, and technologies based on the unique properties of pyrazole-acetamide derivatives.

For detailed information on the research and applications related to pyrazole-acetamide derivatives and their coordination complexes, please refer to the following sources:

  • K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia. (2019). Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self assembly process and antioxidant activity. Journal of Inorganic Biochemistry. Link to the paper.

  • Gerson López, L. Marina Jaramillo, R. Abonía, J. Cobo, C. Glidewell. (2010). Hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. Acta Crystallographica. Section C, Crystal Structure Communications. Link to the paper.

  • M. M. Al-Sanea, D. G. Parambi, M. Shaker, H. Elsherif, H. A. Elshemy, R. Bakr, T. Al-Warhi, M. Gamal, M. Abdelgawad. (2020). Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives. Russian Journal of Organic Chemistry. Link to the paper.

properties

IUPAC Name

methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5/c1-26-12-7-8-15-13(9-12)18(10-17(22-15)20(25)27-2)28-11-19(24)23-16-6-4-3-5-14(16)21/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMYPFYDVIMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

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